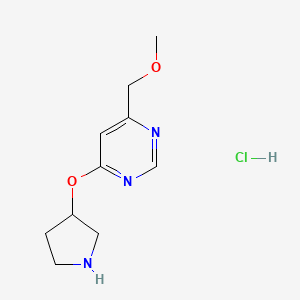
4-(Methoxymethyl)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Methoxymethyl)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of “4-(Methoxymethyl)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride” is not well-documented in the available resources .Molecular Structure Analysis
The molecular structure of “4-(Methoxymethyl)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride” is not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Methoxymethyl)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride” are not well-documented in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- Antiviral Activity : Pyrimidine derivatives, including those similar to 4-(Methoxymethyl)-6-(pyrrolidin-3-yloxy)pyrimidine, have been shown to have antiviral activities. For example, certain 5-substituted 2,4-diaminopyrimidine derivatives were found to inhibit retrovirus replication in cell culture, highlighting the potential of pyrimidine derivatives in antiviral research (Hocková et al., 2003).
Chemical Synthesis and Modification
- Preparation of Pyrimidine Derivatives : Research into the preparation and reactions of pyrimidine derivatives provides insights into the synthesis of compounds like 4-(Methoxymethyl)-6-(pyrrolidin-3-yloxy)pyrimidine. For example, the synthesis of trichloromethyl-substituted pyrimidine derivatives, including modifications of the methyl group in pyrimidine N-oxides, is relevant to understanding the chemical pathways for synthesizing similar compounds (Unger et al., 2018).
Applications in Drug Discovery and Development
- Drug Synthesis and Biological Evaluation : Pyrimidine derivatives are also of interest in the synthesis of drugs and their biological evaluation. For instance, studies on the synthesis of non-nucleoside analogs of toyocamycin and sangivamycin, which involve pyrrolo[2,3-d]pyrimidine scaffolds, contribute to our understanding of how pyrimidine derivatives can be utilized in drug discovery (Gangjee et al., 2010).
Nonlinear Optical Properties
- Optical Applications : The pyrimidine ring is a significant component in many organic compounds due to its presence in DNA and RNA. Some pyrimidine derivatives have shown promising applications in nonlinear optics (NLO), a field important for advanced technological applications. Research into the electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives demonstrates the potential of pyrimidine-based compounds in this area (Hussain et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(methoxymethyl)-6-pyrrolidin-3-yloxypyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-14-6-8-4-10(13-7-12-8)15-9-2-3-11-5-9;/h4,7,9,11H,2-3,5-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUNEAGRQTWQCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC=N1)OC2CCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxymethyl)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

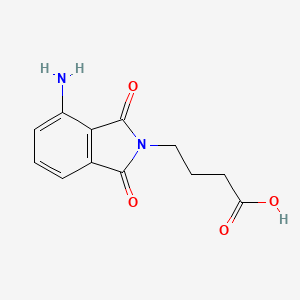

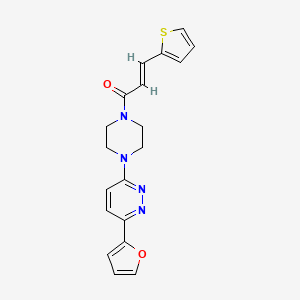
![(1R)-6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B2823610.png)
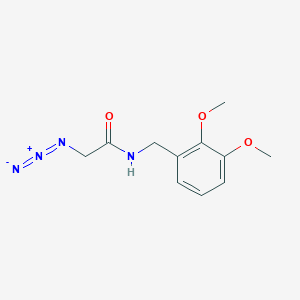
![5-fluoro-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide](/img/structure/B2823614.png)


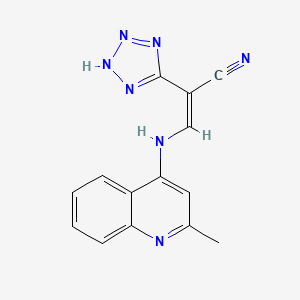
![methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2823621.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide](/img/structure/B2823622.png)

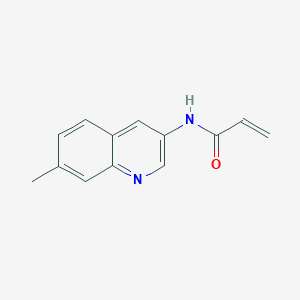
![5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/no-structure.png)